molecular formula C7H12N2OS B13991567 Thiocyanic acid, diethylcarbamoylmethyl ester CAS No. 73908-97-1

Thiocyanic acid, diethylcarbamoylmethyl ester

Cat. No.: B13991567
CAS No.: 73908-97-1
M. Wt: 172.25 g/mol
InChI Key: RMOLMHPLFIVJBX-UHFFFAOYSA-N
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Description

N,N-diethyl-2-thiocyanato-acetamide is an organic compound with the molecular formula C9H16N2OS It is characterized by the presence of a thiocyanate group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-thiocyanato-acetamide typically involves the reaction of N,N-diethylacetamide with thiocyanate reagents. One common method is the reaction of N,N-diethylacetamide with ammonium thiocyanate in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows:

N,N-diethylacetamide+NH4SCNN,N-diethyl-2-thiocyanato-acetamide+NH3\text{N,N-diethylacetamide} + \text{NH}_4\text{SCN} \rightarrow \text{N,N-diethyl-2-thiocyanato-acetamide} + \text{NH}_3 N,N-diethylacetamide+NH4​SCN→N,N-diethyl-2-thiocyanato-acetamide+NH3​

Industrial Production Methods

Industrial production of N,N-diethyl-2-thiocyanato-acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-thiocyanato-acetamide undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiocyanate group can yield amine derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N,N-diethyl-2-thiocyanato-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-thiocyanato-acetamide involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interfere with cellular pathways by modifying key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-thiocyanato-acetamide
  • N,N-diethyl-2-cyanoacetamide
  • N,N-diethyl-2-chloroacetamide

Uniqueness

N,N-diethyl-2-thiocyanato-acetamide is unique due to its thiocyanate group, which imparts distinct reactivity compared to other acetamide derivatives. This reactivity makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.

Properties

CAS No.

73908-97-1

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

[2-(diethylamino)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)5-11-6-8/h3-5H2,1-2H3

InChI Key

RMOLMHPLFIVJBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC#N

Origin of Product

United States

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